Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate SDS safety data sheet
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate SDS safety data sheet
Technical Monograph: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
Part 1: Executive Summary & Chemical Identity
Subject: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Role: Advanced Heterocyclic Intermediate CAS Registry Number: 187222-13-5 Synonyms: 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone; 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid ethyl ester.[1][2][3]
Scope of this Guide: This technical monograph serves as an enhanced Safety Data Sheet (SDS) and application guide for researchers in medicinal chemistry and drug development. Unlike standard compliance documents, this guide integrates physicochemical data with practical handling protocols, focusing on the compound's utility as a scaffold for fused-ring heterocyclic systems and its potential role in pharmaceutical synthesis (e.g., proton pump inhibitor analogs).
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted properties based on structural analogs (e.g., Ethyl 4H-pyran-4-one-2-carboxylate).
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Physical State | Solid (Crystalline) or Viscous Oil | Tendency to crystallize upon standing/cooling. |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; hydrolyzes slowly. |
| Melting Point | Predicted: 45–60 °C | Analogous pyranones are often low-melting solids. |
| Reactivity | Electrophilic at C-2/C-6; Ester hydrolysis | Susceptible to nucleophilic attack (ring opening). |
| Storage | 2–8 °C (Refrigerate), Inert Atmosphere | Hygroscopic; protect from moisture. |
Part 3: Hazard Identification & Risk Assessment (GHS)
While specific toxicological datasets (REACH dossiers) are often limited for niche intermediates, the structural moieties (gamma-pyrone, ester) dictate the following Precautionary Hazard Profile .
Signal Word: WARNING
GHS Classifications:
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Skin Corrosion/Irritation: Category 2 (H315)
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Serious Eye Damage/Eye Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Hazard Analysis:
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Ester Hydrolysis: Upon contact with mucous membranes, the ethyl ester moiety can hydrolyze to release ethanol and the corresponding carboxylic acid (3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid), leading to local acidification and irritation.
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Michael Acceptor Potential: The alpha-beta unsaturated ketone system (pyrone ring) possesses electrophilic character, potentially reacting with biological nucleophiles (cysteine/lysine residues), which drives the skin sensitization and irritation potential.
Part 4: Operational Protocols & Handling
Storage & Stability Validation
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Protocol: Store under Nitrogen or Argon.
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Self-Validating Check: Periodically check for the smell of acetic acid or ethanol, which indicates hydrolysis. Visually inspect for discoloration (yellowing/browning), suggesting ring-opening polymerization or oxidation.
Emergency Response Workflow
In the event of exposure, the following causality-based response is required:
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Eye Contact: Immediate irrigation is critical to dilute the acidic hydrolysis byproducts. Flush for 15 minutes.
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Skin Contact: Wash with soap and water. Avoid organic solvents (ethanol/DMSO) for cleaning, as they may increase transdermal absorption of the compound.
Synthesis & Application Context
This compound is a valuable "push-pull" alkene system used to synthesize fused heterocycles. The ester group allows for further functionalization (e.g., conversion to amides or alcohols), while the pyrone ring can undergo ring transformation reactions with amines to form pyridinones.
Diagram 1: Synthesis & Reactivity Logic The following diagram illustrates the logical flow from synthesis precursors to potential downstream pharmaceutical scaffolds.
Figure 1: The central role of the target compound in heterocyclic transformations, highlighting its susceptibility to hydrolysis and utility in generating pyridinone scaffolds.
Part 5: Detailed Experimental Workflow (Safe Handling)
For researchers handling >1g quantities, the following workflow ensures safety and sample integrity.
Table 1: Personal Protective Equipment (PPE) Matrix
| Hazard Level | PPE Requirement | Rationale |
| Standard | Nitrile Gloves (0.11mm), Safety Glasses | Protects against incidental splash and dust. |
| High Risk | Double Gloving, Fume Hood, Respirator (N95) | Required during heating, grinding, or synthesis where dust/vapor generation is likely. |
Diagram 2: Safe Handling & Spill Response Algorithm
Figure 2: Step-by-step decision matrix for managing spills, emphasizing the neutralization of potential acidic hydrolysis byproducts.
Part 6: References
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Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone (CAS 187222-13-5).[1][3] Retrieved from
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Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI Molbank. (Provides structural characterization logic for the class). Retrieved from
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Splendid Lab. (n.d.). 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Ethyl Ester. Retrieved from
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PubChem. (n.d.). Compound Summary for Pyranone Derivatives. (Used for general toxicity class inference). Retrieved from
Sources
- 1. 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone | CAS 187222-13-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
